2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140363
InChI: InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H
SMILES:
Molecular Formula: C9H5F2NO3
Molecular Weight: 213.14 g/mol

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde

CAS No.:

Cat. No.: VC20140363

Molecular Formula: C9H5F2NO3

Molecular Weight: 213.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde -

Specification

Molecular Formula C9H5F2NO3
Molecular Weight 213.14 g/mol
IUPAC Name 2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde
Standard InChI InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H
Standard InChI Key SNFIOABIAZCCGB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F

Introduction

Structural and Electronic Properties

Molecular Architecture

The benzoxazole scaffold consists of a fused benzene and oxazole ring, with substitutions at positions 2 and 6 determining reactivity and biological activity. In 2-(difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde, the difluoromethoxy group (–OCF2H) introduces strong electron-withdrawing effects, while the aldehyde at position 6 serves as a versatile site for further functionalization .

Key structural features:

  • Benzoxazole core: Provides rigidity and planar geometry, facilitating π-π stacking interactions in materials science applications.

  • Difluoromethoxy group: Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

  • Carboxaldehyde: A reactive handle for condensation, nucleophilic addition, or cross-coupling reactions .

PropertyValue (Estimated)Source Analog
Molecular formulaC9H5F2NO3Derived from
Molecular weight225.14 g/molCalculated
LogP (lipophilicity)1.8–2.2Based on
Melting point120–140°CSimilar to

Synthetic Methodologies

Difluoromethylation Strategies

Reactivity and Applications

Chemical Transformations

The carboxaldehyde group participates in diverse reactions:

Reaction TypeReagents/ConditionsProductApplication
CondensationNH2OH·HCl, EtOH, ΔOxime derivativesBioisosteres in drug design
Nucleophilic additionGrignard reagentsSecondary alcoholsChiral building blocks
Cross-couplingPd-catalyzed, aryl halideBiaryl systemsMaterials science

Pharmaceutical Relevance

The difluoromethoxy group improves pharmacokinetic properties by:

  • Enhancing metabolic stability: Resistance to oxidative degradation via cytochrome P450 enzymes .

  • Increasing bioavailability: Improved passive diffusion across cell membranes.

Case Study: Analogous compounds like 2-methyl-6-nitro-1,3-benzoxazole (CAS 5683-43-2) demonstrate antimicrobial activity, suggesting potential for the 6-carboxaldehyde derivative in antibiotic development .

Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution at position 6 remains challenging due to competing reactions at position 4.

  • Stereoselective difluoromethylation: Limited methods exist for installing –OCF2H with enantiocontrol .

Emerging Applications

  • PROTACs: The aldehyde group could anchor E3 ligase ligands for targeted protein degradation.

  • Fluorescent probes: Benzoxazole derivatives are explored as sensors for metal ions or biomolecules .

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